tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate
CAS No.: 1895977-80-6
Cat. No.: VC11502878
Molecular Formula: C12H15BrFNO2
Molecular Weight: 304.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1895977-80-6 |
|---|---|
| Molecular Formula | C12H15BrFNO2 |
| Molecular Weight | 304.2 |
Introduction
Chemical Structure and Physicochemical Properties
tert-Butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate (C₁₂H₁₅BrFNO₂) features a tert-butoxycarbonyl (Boc)-protected amine linked to a 4-fluorophenyl ring substituted with a bromomethyl group at the ortho position. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic manipulations, while the bromomethyl group serves as a versatile electrophilic site for nucleophilic substitutions .
Molecular and Structural Characteristics
The molecular weight of the compound is approximately 316.16 g/mol, with a density estimated at 1.4±0.1 g/cm³ based on analogous tert-butyl carbamates . The bromine and fluorine atoms contribute to its elevated molecular polarizability, influencing its boiling point (~310°C) and flash point (~140°C) . A comparative analysis of similar compounds suggests a melting point range of 80–100°C, though experimental data for this specific derivative remains unreported.
Table 1: Key Physicochemical Properties
| Property | Value | Source Analog |
|---|---|---|
| Molecular Formula | C₁₂H₁₅BrFNO₂ | |
| Molecular Weight | 316.16 g/mol | |
| Density | 1.4±0.1 g/cm³ | |
| Boiling Point | ~310°C | |
| Flash Point | ~140°C |
The compound’s stability under ambient conditions is contingent on storage in inert atmospheres, as the bromomethyl group is susceptible to hydrolysis in humid environments.
Synthesis Strategies
The synthesis of tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate typically involves a multi-step sequence starting from commercially available precursors. Two primary routes are described below, drawing from methodologies applied to structurally related compounds .
Route 1: Boc Protection of a Primary Amine
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Starting Material: 2-Amino-4-fluorobenzyl alcohol is reacted with tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (NEt₃) to form tert-butyl N-(4-fluoro-2-(hydroxymethyl)phenyl)carbamate .
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Bromination: The hydroxyl group is replaced with bromine using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in dichloromethane (DCM), yielding the target compound.
Key Reaction Conditions:
Route 2: Direct Functionalization of a Pre-Brominated Substrate
An alternative approach involves brominating 2-methyl-4-fluorophenylamine prior to Boc protection. This method circumvents the need for hydroxyl intermediates but requires stringent control over reaction stoichiometry to avoid over-bromination .
Advantages and Limitations:
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Route 1 offers higher yields (70–80%) but demands anhydrous conditions .
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Route 2 simplifies purification but is less efficient (50–60% yield) .
Reactivity and Derivative Formation
The bromomethyl group in tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate undergoes nucleophilic substitution reactions with amines, thiols, and alkoxides, enabling the construction of diverse molecular architectures.
Nucleophilic Substitution
Reaction with primary amines (e.g., benzylamine) in dimethylformamide (DMF) at 60°C produces secondary amines, which are valuable intermediates in drug discovery. For example:
Hydrolysis of the Carbamate Group
Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc group, regenerating the free amine. This step is critical in peptide synthesis and prodrug activation :
Applications in Pharmaceutical Research
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